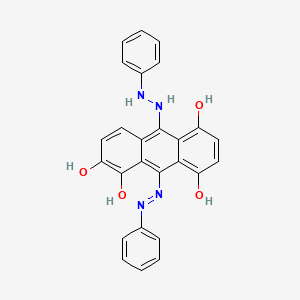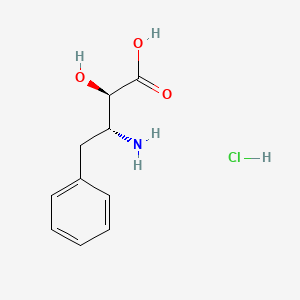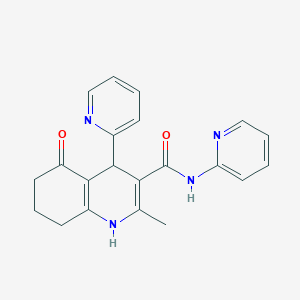
1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) is a complex organic compound with the molecular formula C26H20N4O4 and a molecular weight of 452.474 g/mol This compound is known for its unique structure, which includes multiple hydroxyl groups and phenylhydrazone moieties attached to an anthracenedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) typically involves the reaction of 1,2,5,8-tetrahydroxy-9,10-anthracenedione with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux . The exact reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenylhydrazone groups can participate in substitution reactions, where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted phenylhydrazones. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,5,8-Tetrahydroxy-9,10-anthracenedione: This compound shares the same anthracenedione core but lacks the phenylhydrazone groups.
1,4-Dihydroxy-9,10-anthracenedione: Another similar compound with hydroxyl groups at different positions on the anthracenedione core.
1,2,3,4-Tetrahydroxy-9,10-anthracenedione: This compound has hydroxyl groups at adjacent positions, leading to different chemical properties.
Uniqueness
1,2,5,8-Tetrahydroxy-9,10-anthracenedione bis(phenylhydrazone) is unique due to the presence of both hydroxyl and phenylhydrazone groups. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it versatile for different applications.
Properties
CAS No. |
892152-92-0 |
|---|---|
Molecular Formula |
C26H20N4O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
9-phenyldiazenyl-10-(2-phenylhydrazinyl)anthracene-1,2,5,8-tetrol |
InChI |
InChI=1S/C26H20N4O4/c31-18-13-14-19(32)23-22(18)24(29-27-15-7-3-1-4-8-15)17-11-12-20(33)26(34)21(17)25(23)30-28-16-9-5-2-6-10-16/h1-14,27,29,31-34H |
InChI Key |
RWLFORDGPSNKKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=C3C=CC(=C(C3=C(C4=C(C=CC(=C42)O)O)N=NC5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-{[3-(Diethylamino)propyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12052649.png)
![1-(4-chloro-3-{[4-[(E)-1-naphthyldiazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-3-pyrazolidinyl]amino}phenyl)-3-octadecyl-2,5-pyrrolidinedione](/img/structure/B12052660.png)


![2-[(3,4-Dichlorobenzoyl)amino]benzoic acid](/img/structure/B12052679.png)
![11-{(5Z)-5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12052683.png)
![6-(4-Nitrophenyl)-2,4-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B12052687.png)
![1-Methyluric Acid-[13C4,15N3]](/img/structure/B12052691.png)

![N-cyclopentyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12052697.png)

![2-(5-[(2-Isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-(4-isopropylphenyl)ethanone](/img/structure/B12052701.png)
